molecular formula C12H12BrNO5 B2899478 Dimethyl 2-[(bromoacetyl)amino]terephthalate CAS No. 325764-80-5

Dimethyl 2-[(bromoacetyl)amino]terephthalate

Cat. No. B2899478
M. Wt: 330.134
InChI Key: FMUIELGAUVFKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(bromoacetyl)amino]terephthalate, or DBT, is an organic compound that has a variety of uses in the laboratory. It is a powerful reagent used to synthesize and modify other organic compounds, and it has been studied extensively for its use in a variety of scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Dimethyl 2-[(bromoacetyl)amino]terephthalate involves the reaction of terephthalic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form the dimethyl ester. The ester is then reacted with bromoacetyl chloride to form the final product.

Starting Materials
Terephthalic acid, Thionyl chloride, Dimethylamine, Bromoacetyl chloride

Reaction
Step 1: Terephthalic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with dimethylamine to form the dimethyl ester., Step 3: The dimethyl ester is then reacted with bromoacetyl chloride to form Dimethyl 2-[(bromoacetyl)amino]terephthalate.

Mechanism Of Action

DBT acts as a reagent in the synthesis of other organic compounds by providing the necessary reactants for the reaction. It acts as a catalyst in organic reactions by increasing the rate of reaction, and it also acts as a reactant in biochemical and physiological experiments by providing the necessary substrates for the reaction.

Biochemical And Physiological Effects

DBT has been studied for its biochemical and physiological effects. It has been shown to have an effect on the metabolism of drugs and has been used in the development of new drugs. It has also been shown to have an effect on the activity of enzymes, and it has been used in the study of enzyme activity.

Advantages And Limitations For Lab Experiments

DBT has a number of advantages for use in laboratory experiments. It is relatively stable, and it is easy to synthesize and modify. It is also relatively non-toxic, and it has a low cost. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

DBT has numerous potential future directions. It could be used to develop new drugs or to study the metabolism of existing drugs. It could also be used to study the activity of enzymes and to develop new catalysts for organic reactions. Additionally, it could be used to synthesize new organic compounds or to modify existing compounds. Finally, it could be used to study the biochemical and physiological effects of other organic compounds.

Scientific Research Applications

DBT has been studied extensively for its use in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a reactant in biochemical and physiological experiments. It has also been used in the study of drug metabolism and in the development of new drugs.

properties

IUPAC Name

dimethyl 2-[(2-bromoacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUIELGAUVFKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[(bromoacetyl)amino]terephthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.